Acetaldehyde-13C2 (CAS 1632-98-0) is a fully carbon-13 labeled aliphatic aldehyde utilized primarily as a high-precision internal standard, a chemical labeling reagent for mass spectrometry, and a metabolic tracer. By substituting both carbon atoms with the stable 13C isotope, this compound provides a distinct +2 Da mass shift per incorporated molecule while maintaining identical chemical reactivity and physicochemical properties to native acetaldehyde. In procurement contexts, its value is defined by its ability to completely eliminate the chromatographic isotope effects commonly associated with deuterated analogs, ensuring perfect co-elution in liquid chromatography-mass spectrometry (LC-MS) workflows and providing an unambiguous tracer for intact 2-carbon metabolic units .
When procuring an internal standard or labeling reagent, substituting Acetaldehyde-13C2 with cheaper alternatives severely compromises analytical data integrity. Unlabeled acetaldehyde (CAS 75-07-0) is ubiquitous in biological and environmental systems, making it impossible to distinguish an external spike from endogenous background. Acetaldehyde-1-13C (CAS 1632-97-9) provides only a +1 Da mass shift, which frequently overlaps with the natural M+1 isotopic envelope of target analytes, causing signal interference in mass spectrometry. Most critically, Acetaldehyde-d4 (CAS 1632-89-9) introduces a severe deuterium isotope effect in reversed-phase liquid chromatography (RPLC). This causes the deuterated standard to elute at a different retention time than the unlabeled analyte, exposing the paired compounds to different matrix suppression effects and destroying quantification accuracy. Acetaldehyde-13C2 is the required substitute to provide a clean +2 Da mass shift while ensuring perfect chromatographic co-elution [1].
In multiplexed quantitative proteomics, peptide diethylation using Acetaldehyde-13C2 eliminates the chromatographic retention time shifts associated with deuterated reagents. While Acetaldehyde-d4 causes labeled peptides to elute at different times than their unlabeled counterparts due to deuterium's interaction with reversed-phase stationary phases, 13C2-labeling ensures perfect co-elution. This direct head-to-head comparison demonstrated that 13C4/12C4-diethylation (utilizing two Acetaldehyde-13C2 molecules per primary amine) significantly lowered the variance of quantitative peptide ratios, resulting in fewer falsely regulated proteins and higher overall precision [1].
| Evidence Dimension | Chromatographic retention time shift and quantitative variance |
| Target Compound Data | Acetaldehyde-13C2 yields perfect co-elution with zero retention time shift. |
| Comparator Or Baseline | Acetaldehyde-d4 induces a distinct retention time shift in reversed-phase LC. |
| Quantified Difference | 13C2 labeling eliminates the isotope effect, significantly lowering quantitative variance and preventing false regulation artifacts. |
| Conditions | Reversed-phase LC-MS/MS analysis of diethylated HeLa cell proteome. |
Buyers performing multiplexed LC-MS/MS must procure the 13C2 variant to prevent the isotope-effect-driven quantification errors inherent to deuterated labeling reagents.
For metabolic flux and epigenetic studies, Acetaldehyde-13C2 allows researchers to trace the direct incorporation of intact 2-carbon units into nuclear acetyl-CoA and histone modifications (e.g., H3K14ac, H3K23ac). When compared to upstream precursors like 13C3-pyruvate, which undergo complex metabolic branching and dilution before generating acetaldehyde, direct supplementation with 13C2-acetaldehyde provides an unambiguous, high-resolution map of the ALDH1A3-dependent acetylation pathway. This ensures that the measured 13C2-acetyl groups on histones are exclusively derived from the target aldehyde mechanism [1].
| Evidence Dimension | Tracer specificity for histone H3 acetylation |
| Target Compound Data | 13C2-acetaldehyde directly incorporates intact 13C2-acetyl groups into histone H3. |
| Comparator Or Baseline | 13C3-pyruvate undergoes metabolic branching, diluting the signal and obscuring the specific enzymatic source. |
| Quantified Difference | 13C2-acetaldehyde isolates the direct ALDH1A3-to-acetate epigenetic flux without upstream metabolic interference. |
| Conditions | Mass spectrometric tracing of histone H3 acetylation in ALDH1A3-high melanoma cells. |
Procuring the intact 13C2 compound is essential for researchers who need to isolate specific downstream epigenetic mechanisms without the confounding variables of upstream metabolic branching.
In clinical and environmental dosimetry, quantifying endogenous or emitted acetaldehyde is severely complicated by matrix-induced ion suppression and ubiquitous background levels. Utilizing Acetaldehyde-13C2 as an internal standard prior to derivatization (e.g., with MNBDH) corrects for these variables. Unlike external calibration with unlabeled acetaldehyde, which cannot account for sample-to-sample extraction losses or ionization variability, isotope dilution with Acetaldehyde-13C2 provides a distinct +2 Da mass shift. This allows for highly reproducible quantification of acetaldehyde in complex matrices like tobacco smoke or human tissue, achieving regulatory-grade accuracy [1].
| Evidence Dimension | Quantification accuracy and matrix effect correction |
| Target Compound Data | 13C2-acetaldehyde corrects for extraction losses and ion suppression via a distinct +2 Da mass shift. |
| Comparator Or Baseline | Unlabeled acetaldehyde (external calibration) fails to correct for matrix effects and suffers from endogenous background interference. |
| Quantified Difference | Isotope dilution yields highly reproducible, matrix-independent quantification compared to external calibration. |
| Conditions | LC-APCI-MS analysis of MNBDH-derivatized carbonyls in tobacco smoke. |
Analytical laboratories must select the 13C2 internal standard to guarantee reliable, matrix-independent quantification for regulatory and toxicological reporting.
Acetaldehyde-13C2 is a critical reagent for the reductive amination (diethylation) of primary amines on peptides. Because it eliminates the chromatographic retention time shifts associated with deuterated tags, it ensures perfect co-elution of heavy and light peptide pairs, making it a necessary procurement choice for high-precision, multiplexed LC-MS/MS proteome quantification [1].
In advanced metabolic studies, Acetaldehyde-13C2 is utilized to trace the direct incorporation of intact 2-carbon units into nuclear acetyl-CoA and histone modifications. It is the preferred tracer over upstream precursors like 13C3-pyruvate when researchers need to isolate specific downstream mechanisms, such as ALDH1A3-dependent epigenetic regulation, without the confounding variables of metabolic branching [2].
For clinical and environmental testing, Acetaldehyde-13C2 serves as an essential internal standard for quantifying endogenous or emitted acetaldehyde. Whether analyzing e-cigarette aerosols, tobacco smoke, or human tissue adducts, it corrects for matrix-induced ion suppression and derivatization variability, enabling highly reproducible absolute quantification [3].
Flammable;Irritant;Health Hazard